molecular formula C35H33N7O9S2 B12752925 4-((4,5-Dihydro-3-methyl-1-(4-methylphenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4'-((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid CAS No. 79665-31-9

4-((4,5-Dihydro-3-methyl-1-(4-methylphenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4'-((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid

Cat. No.: B12752925
CAS No.: 79665-31-9
M. Wt: 759.8 g/mol
InChI Key: FQXQFQYHVJJUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4,5-Dihydro-3-methyl-1-(4-methylphenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4’-((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is a complex organic compound characterized by its azo groups and biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring, azo coupling reactions, and sulfonation. Each step requires specific reagents and conditions:

    Formation of Pyrazole Ring: This step involves the reaction of hydrazine with a diketone to form the pyrazole ring.

    Azo Coupling Reactions: The azo groups are introduced through diazotization and subsequent coupling with aromatic amines.

    Sulfonation: The biphenyl structure is sulfonated using sulfuric acid or other sulfonating agents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential for monitoring the reactions and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The azo groups can be oxidized to form nitro compounds.

    Reduction: The azo groups can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor for the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used as a probe or marker due to its azo groups, which can be easily detected.

Medicine

Industry

In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The azo groups can undergo redox reactions, which may be involved in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4,5-Dihydro-3-methyl-1-(4-methylphenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4’-((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid
  • **4-((4,5-Dihydro-3-methyl-1-(4-methylphenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4’-((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid

Uniqueness

This compound’s uniqueness lies in its complex structure, which includes multiple functional groups and aromatic rings

Properties

CAS No.

79665-31-9

Molecular Formula

C35H33N7O9S2

Molecular Weight

759.8 g/mol

IUPAC Name

2-[4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-sulfophenyl]-5-[[3-methyl-1-(4-methylphenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C35H33N7O9S2/c1-19-6-11-26(12-7-19)42-35(45)32(22(4)41-42)39-37-24-9-13-27(30(17-24)52(46,47)48)28-14-10-25(18-31(28)53(49,50)51)38-40-33(23(5)43)34(44)36-29-15-8-20(2)16-21(29)3/h6-18,32-33H,1-5H3,(H,36,44)(H,46,47,48)(H,49,50,51)

InChI Key

FQXQFQYHVJJUFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC(C(=O)C)C(=O)NC5=C(C=C(C=C5)C)C)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.